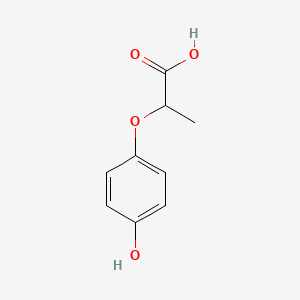

2-(4-Hydroxyphenoxy)propanoic acid

Beschreibung

Historical Context of Aryloxyphenoxypropionic Acid Derivatives Research

The exploration of aryloxyphenoxypropionic acids (APPs), often called "fops," marks a significant chapter in the development of modern herbicides. researchgate.net Research into this class of compounds gained momentum with the launch of the first APP herbicide, diclofop-methyl, in 1971. mdpi.com These herbicides are renowned for their selective, post-emergence control of grass weeds in broad-leaved crops such as cotton, soybeans, and sugar beets. researchgate.netsdiarticle3.com

The unique mechanism of action of APP herbicides lies in their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. mdpi.comsdiarticle3.com This enzyme is critical for fatty acid biosynthesis, a process essential for plant growth. sdiarticle3.com The selectivity of these herbicides stems from the fact that most broad-leaved plants possess an additional, insensitive form of ACCase that is not present in grass species. researchgate.net The herbicidal activity is primarily associated with the (R)-enantiomer of the APP molecule, which is a more potent inhibitor of the target enzyme than the (S)-enantiomer. nih.govresearchgate.net This stereoselectivity has driven the development of enantiomerically pure herbicidal products. nih.gov

Significance of 2-(4-Hydroxyphenoxy)propanoic acid as a Key Intermediate in Chemical Synthesis

The compound this compound, especially its optically active form (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA), is a crucial intermediate in the industrial synthesis of numerous commercially important APP herbicides. nih.govgoogle.comepo.org Its structure provides the necessary phenoxypropionic acid core upon which further chemical modifications are made to produce the final active ingredients.

The synthesis of these herbicides typically involves reacting HPOPA with a suitable halo-aryl or halo-heteroaryl moiety, followed by esterification. epo.org For instance, the production of Quizalofop-p-ethyl can be achieved by reacting R(+)2-(4-hydroxyphenoxy) ethyl propionate (B1217596) (HPE), a derivative of HPOPA, with 2,6-dichloroquinoxaline. guidechem.com

Several synthetic routes to HPOPA have been developed. One common method involves the reaction of hydroquinone (B1673460) with an S-2-halopropanoic acid or its ester. epo.orggoogle.com Another approach starts from L-lactic acid to create a chiral propionate derivative, which then reacts with hydroquinone. guidechem.com Challenges in these syntheses, such as the potential for over-alkylation of hydroquinone and the formation of impurities, have been subjects of extensive research to improve yield and purity. google.com

Table 1: Key Herbicides Synthesized from this compound

| Herbicide Name | Chemical Family | Reference |

|---|---|---|

| Quizalofop-P-ethyl | Aryloxyphenoxypropionate | epo.orgchemicalbook.com |

| Haloxyfop-P-methyl | Aryloxyphenoxypropionate | epo.org |

| Fluazifop-P-butyl | Aryloxyphenoxypropionate | epo.org |

| Clodinafop-propargyl | Aryloxyphenoxypropionate | nih.govepo.org |

| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate | nih.govepo.org |

| Cyhalofop-butyl | Aryloxyphenoxypropionate | epo.orgchemicalbook.com |

Overview of Current Research Trajectories for this compound

Current research involving this compound is progressing along several key avenues.

Developing Novel Herbicides: One major trajectory is the continued design and synthesis of new APP derivatives to create herbicides with improved efficacy and better crop safety profiles. For example, recent studies have explored the synthesis of novel aryloxyphenoxypropionate derivatives containing a quinazolinone moiety. mdpi.comnih.gov These new compounds have shown excellent herbicidal activity against various grass weeds and, in some cases, greater safety for crops like cotton and soybeans compared to existing commercial herbicides. nih.gov

Optimizing Synthesis and Production: Significant research effort is focused on enhancing the production of enantiomerically pure (R)-HPOPA. nih.gov This includes refining chemical synthesis methods to increase yields and reduce byproducts. google.com A promising and innovative area is the use of biotechnological methods. Researchers are investigating the regioselective hydroxylation of (R)-2-phenoxypropionic acid using microbes like the fungus Beauveria bassiana to produce (R)-HPOPA. nih.govchemicalbook.com Studies have focused on optimizing the culture medium and fermentation conditions to maximize the yield. nih.govnih.gov For instance, the addition of hydrogen peroxide (H₂O₂) has been shown to enhance the production of HPOPA by Beauveria bassiana, potentially by activating peroxidase enzymes involved in the conversion. nih.govnih.gov Under optimized conditions, a significant increase in the HPOPA titer has been achieved, highlighting the potential of bioprocesses in industrial production. nih.govnih.gov

Structural and Ligand Studies: Beyond its role in herbicides, (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid is also used in coordination chemistry as a ligand to prepare triorganotin(IV) complexes and chiral coordination polymers with potential catalytic activities. sigmaaldrich.com The crystal structure of this compound has been characterized, revealing that molecules are linked via O-H⋯O hydrogen bonds in the solid state. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(4-Acetoxyphenoxy)propanoic acid |

| This compound |

| 2,4-dichlorophenoxyacetic acid |

| 2,6-dichloroquinoxaline |

| 6-chloro-2-(4-hydroxyphenoxy)quinoline |

| 6-chloro-2-(4-hydroxyphenoxy)quinoxaline |

| Acetyl-CoA |

| Clodinafop-propargyl |

| Cyhalofop-butyl |

| Diclofop-methyl |

| Fenoxaprop-P-ethyl |

| Fluazifop |

| Fluazifop-P-butyl |

| Haloxyfop |

| Haloxyfop-P-methyl |

| Hydroquinone |

| Hydrogen peroxide |

| L-lactic acid |

| Metamifop (B125954) |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate |

| Propaquizafop |

| Quizalofop |

| Quizalofop-p-ethyl |

| R(+)-2-(4-hydroxyphenoxy) ethyl propionate |

| S-2-chloropropionic acid |

| S-2-halopropanoic acid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027025 | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-61-7 | |

| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67648-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Hydroxyphenoxy Propanoic Acid and Its Chiral Forms

Traditional Chemical Synthesis Approaches

Traditional chemical syntheses of 2-(4-hydroxyphenoxy)propanoic acid and its chiral variants often rely on well-established organic reactions. These methods typically involve the formation of an ether linkage and may require the use of protecting groups to achieve the desired regioselectivity.

Alkylation and Halogenation Routes from Phenol (B47542) and S-2-Chloropropionic Acid

One common strategy involves a multi-step process starting from phenol and S-2-chloropropionic acid. This method first prepares 2-phenoxypropionic acid through an alkylation reaction under alkaline conditions. google.com The resulting 2-phenoxypropionic acid then undergoes a halogenation reaction to produce 2-(4-halophenoxy)propionic acid. Finally, hydrolysis of the halogenated intermediate, often catalyzed by a supported copper chloride catalyst, yields the desired R-(+)-2-(4-hydroxyphenoxy)propanoic acid. google.com This synthetic route is noted for its use of readily available starting materials and a straightforward reaction pathway, which can lead to fewer impurities. google.com

The initial etherification reaction is a variation of the Williamson ether synthesis, a widely used method for preparing ethers from an organohalide and an alkoxide. wikipedia.org In this case, the phenoxide ion, generated by treating phenol with a base, acts as the nucleophile, attacking the electrophilic carbon of S-2-chloropropionic acid. wikipedia.orgmasterorganicchemistry.com

Reactions Involving Hydroquinone (B1673460) and Alpha-Halogen Propionic Esters

Another significant synthetic route starts with hydroquinone and an alpha-halogenated propionic ester, such as ethyl 2-bromopropionate. google.com This reaction also follows the principles of the Williamson ether synthesis to form the ether linkage. wikipedia.orggoogle.com However, a key challenge in this approach is the potential for over-alkylation of hydroquinone, leading to the formation of a diether byproduct. google.comgoogle.com Additionally, the oxidation of hydroquinone can result in highly colored impurities, complicating the purification process. epo.org

To circumvent these issues, an excess of hydroquinone is sometimes used, with the unreacted portion being recovered for recycling. epo.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the hydroquinone. google.com

Hydroxyl Protection and Deprotection Strategies

To prevent the formation of diether byproducts when using hydroquinone, a common strategy is to protect one of the hydroxyl groups before the etherification reaction. google.com The monobenzyl ether of hydroquinone is a frequently used protected intermediate. google.com This is synthesized by reacting hydroquinone with benzyl (B1604629) chloride under alkaline conditions. google.com

After the etherification reaction with an alpha-halogen propionic ester, the protecting group is removed. google.com In the case of a benzyl protecting group, this can be achieved through hydrogenolysis. The resulting ester is then hydrolyzed to yield the final this compound. google.comprepchem.com This multi-step process, while adding complexity, ensures the desired mono-ether product is formed with high selectivity.

For instance, 2-(4-acetoxyphenoxy)propanoic acid can be hydrolyzed by refluxing in ethanol (B145695) with a few drops of concentrated hydrochloric acid to yield this compound. google.comprepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. google.comgoogle.com For the synthesis starting from phenol, the initial alkylation can be optimized by carefully controlling the molar ratios of reactants and the reaction temperature and time. For example, using a molar ratio of phenol to S-2-chloropropionic acid to sodium hydroxide of 1.0:0.9-1.0:1.0-1.5 in water and heating to 50-70°C for 4-6 hours can achieve a conversion rate of over 99.5%. google.com In the subsequent halogenation step, the reaction of 2-phenoxypropionic acid with a halogenating agent like N-bromosuccinimide (NBS) at 20-30°C for 8 hours can result in a yield of 95.1% and a purity of 98.7% for the 2-(4-bromophenoxy)propionic acid intermediate. google.com

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Alkylation Reactant Ratio | Phenol:S-2-chloropropionic acid:NaOH = 1.0:0.9-1.0:1.0-1.5 | >99.5% conversion | google.com |

| Alkylation Temperature | 50-70 °C | High conversion rate | google.com |

| Halogenation Yield | 95.1% | High product yield | google.com |

| Halogenation Purity | 98.7% | High product purity | google.com |

| Reducing Agent | Sodium bisulfite | Prevents byproduct formation | epo.orggoogle.com |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer an alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. These routes typically employ whole microbial cells or isolated enzymes to catalyze specific reactions.

Microbial Hydroxylation of 2-Phenoxypropionic Acid

A prominent biocatalytic approach for producing the chiral R-isomer of 2-(4-hydroxyphenoxy)propionic acid is the microbial hydroxylation of R-2-phenoxypropionic acid. nih.govresearchgate.net This process utilizes microorganisms that possess hydroxylase enzymes capable of regioselectively introducing a hydroxyl group at the C-4 position of the phenyl ring. researchgate.netresearchgate.net

Fungi such as Beauveria bassiana have been extensively studied for this biotransformation. nih.govnih.gov Strains of this fungus have been shown to effectively convert R-2-phenoxypropionic acid into R-2-(4-hydroxyphenoxy)propionic acid. nih.gov Research has focused on optimizing the culture conditions and fermentation medium to enhance the production titer. For instance, using glucose as the carbon source, peptone as the organic nitrogen source, and ammonium (B1175870) sulfate (B86663) as the inorganic nitrogen source can improve the yield. nih.govnih.gov

Furthermore, the addition of hydrogen peroxide (H₂O₂) has been found to significantly increase the production of R-2-(4-hydroxyphenoxy)propionic acid by Beauveria bassiana, suggesting the involvement of a peroxidase-type enzyme in the hydroxylation process. nih.govnih.gov Optimization studies using statistical methods like Plackett-Burman design and Central Composite Design have led to substantial improvements in the product titer, with one study reporting an increase from 9.60 g/L to 19.53 g/L. nih.govnih.gov Other microorganisms, including Penicillium oxalicum and Aspergillus versicolor, have also demonstrated the ability to perform this hydroxylation, albeit with varying conversion rates. nih.gov The use of microorganisms from the Rhodococcus genus has also been explored for hydroxylation reactions of various aromatic compounds. nih.govjmb.or.kr

Table 2: Microbial Hydroxylation of R-2-Phenoxypropionic Acid

| Microorganism | Key Findings | Product Titer/Conversion | Reference |

|---|---|---|---|

| Beauveria bassiana CCN-A7 | Optimization of culture medium and H₂O₂ addition enhanced production. | Increased from 9.60 g/L to 19.53 g/L | nih.govnih.gov |

| Penicillium oxalicum A5 | Screened for C-4 hydroxylation activity. | 21.18% conversion rate | nih.gov |

Regioselective Hydroxylation facilitated by Hydroxylase Enzymes

The enzymatic introduction of a hydroxyl group at a specific position on an aromatic ring is a key strategy in the biosynthesis of this compound. Microorganisms equipped with hydroxylase enzymes can selectively hydroxylate (R)-2-phenoxypropionic acid at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propanoic acid. researchgate.netresearchgate.net This regioselectivity is crucial as it avoids the formation of unwanted isomers. justia.com

The cytochrome P450 enzyme CYP-sb21 from Sebekia benihana, for instance, demonstrates the principle of regioselective hydroxylation, although on a different substrate, cyclosporine A. nih.gov This enzyme primarily hydroxylates the 4th N-methyl leucine, showcasing the potential for enzymes to target specific sites on a molecule. nih.gov While not directly acting on 2-phenoxypropionic acid, it exemplifies the type of enzymatic machinery that could be harnessed and engineered for the desired transformation.

Fungal Peroxygenase-Catalyzed Transformations

Fungal peroxygenases, a class of heme-thiolate proteins, are versatile biocatalysts capable of a wide range of oxygenation reactions, including hydroxylation. semanticscholar.orgmdpi.com These enzymes utilize hydrogen peroxide to transfer an oxygen atom to various substrates. semanticscholar.orgcsic.esnih.gov Unspecific peroxygenases (UPOs) from fungi can catalyze the hydroxylation of aromatic compounds, a reaction analogous to the transformation required for synthesizing this compound. semanticscholar.orgmdpi.com

The catalytic cycle of a UPO involves the activation of the enzyme by hydrogen peroxide, enabling it to hydroxylate substrates like p-cresol. mdpi.com While direct evidence for the use of fungal peroxygenases on 2-phenoxypropionic acid is still emerging, their proven ability to hydroxylate similar aromatic structures suggests their potential in this specific synthesis. csic.esnih.gov The reaction catalyzed by lytic polysaccharide monooxygenases (LPMOs), which can act as peroxygenases, is significantly faster than their monooxygenase activity, highlighting the efficiency of peroxygenase-mediated catalysis. nih.gov

Microorganism Selection and Strain Improvement Strategies for Biosynthesis

The successful biosynthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid is highly dependent on the selection of suitable microbial strains and their subsequent improvement. A variety of fungi, including species from the genera Aspergillus, Beauveria, Paecilomyces, Sclerotium, and Coprinus, have been identified as capable of hydroxylating 2-phenoxypropionic acid. justia.com

Strain improvement is a critical step to enhance the yield and efficiency of the biotransformation. mdpi.com Techniques such as mutagenesis, using both physical methods like UV and plasma irradiation and chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), have been successfully employed. nih.govnih.gov For example, a mutant strain of Beauveria bassiana, ZJB23323, obtained through combined mutagenesis, showed a 7.24-fold improvement in the production of (R)-2-(4-hydroxyphenoxy)propanoic acid. nih.gov Similarly, another B. bassiana mutant, CCN-7, achieved a titer of 36.88 g/L, a 9.73-fold increase compared to the parent strain. nih.gov

Optimization of fermentation conditions, including medium composition and culture parameters, is also crucial. For instance, optimizing the concentrations of glucose, yeast extract, and the substrate (R)-2-phenoxypropionic acid led to a 48.7% increase in the yield of (R)-2-(4-hydroxyphenoxy)propanoic acid by the ZJB23323 strain. nih.gov

| Microorganism | Mutagenesis/Optimization Strategy | Key Findings | Reference |

|---|---|---|---|

| Beauveria bassiana ZJB16002 | 137Cs-γ irradiation and NTG mutagenesis | Mutant strain CCN-7 produced 36.88 g/L of (R)-HPPA, a 9.73-fold increase. | nih.gov |

| Beauveria bassiana | UV, atmospheric and room temperature plasma, and NTG mutagenesis | Mutant strain ZJB23323 showed a 7.24-fold improvement in (R)-HPPA production. | nih.gov |

| Beauveria bassiana ZJB23323 | Response surface methodology for medium optimization | Maximum yield of 25.8 g/L was achieved, a 48.7% increase. | nih.gov |

| Beauveria bassiana CCN-A7 | Static cultivation and H2O2 addition | (R)-HPPA titer increased from 9.60 g/L to 19.53 g/L. | nih.gov |

Enzymatic Resolution for Enantiomerically Pure this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

Lipases are commonly employed for the kinetic resolution of esters. For example, lipase (B570770) from Candida rugosa has been used in the enantioselective biotransformation of a racemic mixture of a β-blocker derivative, achieving high enantiomeric purity. nih.gov A similar principle can be applied to the resolution of this compound esters. In one study, the kinetic resolution of 2-(4-hydroxyphenyl) propionic acid ethyl ester was demonstrated using an immobilized lipase, which could distinguish between the two enantiomers. researchgate.net

Advanced Production Technologies

To move from laboratory-scale synthesis to industrial production, advanced technologies that improve efficiency, yield, and scalability are essential.

Continuous Flow Processes in Industrial Synthesis

While specific details on continuous flow processes for this compound are not extensively documented in the provided search results, the principles of flow chemistry are widely applicable to enhance chemical synthesis. Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the potential for safer and more efficient production compared to batch processes. The scale-up of the biosynthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid has been successfully carried out in a 6-L plastic tray bioreactor, and different feeding strategies, including constant rate and exponential feeding, have been investigated to optimize production. nih.gov An exponential feeding strategy allowed for the complete conversion of 100 g/L of the substrate within 13 days. nih.gov This demonstrates a step towards more controlled and continuous production systems.

Solid-State Fermentation Techniques for Biosynthesis

Solid-state fermentation (SSF) presents an alternative to submerged fermentation for the production of (R)-2-(4-hydroxyphenoxy)propanoic acid. nih.gov In SSF, microorganisms are grown on a solid substrate with a limited amount of free water. This technique can offer advantages such as higher product concentrations and reduced downstream processing costs.

A study utilizing Beauveria bassiana ZJB16007 in SSF found that rice bran was an optimal substrate for the production of (R)-2-(4-hydroxyphenoxy)propanoic acid. nih.govtandfonline.com By optimizing the medium components and cultivation conditions, a yield of 77.78% was achieved, which was a significant improvement over the control. nih.govtandfonline.com This demonstrates the potential of SSF as a viable and efficient method for the biosynthesis of this important chiral intermediate. nih.gov

| Microorganism | Substrate | Optimized Conditions | Yield | Reference |

|---|---|---|---|---|

| Beauveria bassiana ZJB16007 | Rice bran and silkworm chrysalis powder | Rice bran:silkworm chrysalis powder = 5.25:2.25 (g:g), 12 mL nutrient salts solution, pH 5.0, 28°C, 11 days | 77.78% | nih.govtandfonline.com |

Biological Activities and Mechanisms of Action of 2 4 Hydroxyphenoxy Propanoic Acid

Role in Agricultural Chemistry

The principal and most well-documented application of 2-(4-Hydroxyphenoxy)propanoic acid, particularly its (R)-enantiomer, is in the agricultural sector as a critical building block for a major class of herbicides.

Precursor for Aryloxyphenoxypropionic Acid (APP) Herbicides

(R)-2-(4-Hydroxyphenoxy)propanoic acid, often abbreviated as (R)-HPOPA, is an essential chiral intermediate in the industrial synthesis of numerous aryloxyphenoxypropionic acid (APP) herbicides. chemicalbook.comnih.govnih.gov These herbicides are valued for their efficacy, low toxicity to crops, and ability to degrade in the soil. nih.gov The R-isomer of these herbicides is significantly more active biologically than the S-isomer, making the production of enantiomerically pure (R)-HPOPA a key focus in agrochemical manufacturing. nih.gov

The synthesis of these herbicides involves coupling (R)-HPOPA with various halogenated aromatic or heteroaromatic compounds. chemicalbook.comgoogle.com Its role as a foundational precursor has led to extensive research into optimizing its production, including through microbial biosynthesis, to meet the high demand from the herbicide industry. nih.govnih.gov

Below is a table of prominent APP herbicides synthesized using this compound as a key intermediate.

| Herbicide Name | Chemical Family | Primary Use |

| Clodinafop-propargyl | Aryloxyphenoxypropionate | Control of grass weeds in cereal crops |

| Cyhalofop-butyl | Aryloxyphenoxypropionate | Post-emergence control of grass weeds in rice fields |

| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate | Control of annual and perennial grass weeds |

| Metamifop (B125954) | Aryloxyphenoxypropionate | Control of grass weeds, particularly in rice |

| Quizalofop-p-ethyl | Aryloxyphenoxypropionate | Selective post-emergence grass weed control |

| Propaquizafop | Aryloxyphenoxypropionate | Control of a wide range of grass weeds |

| (Data sourced from: chemicalbook.comnih.gov) |

Inhibition of Plant Enzyme Pathways and Growth Regulation

The herbicidal activity of the APP herbicides derived from this compound stems from their ability to inhibit a crucial plant enzyme. chemicalbook.com Specifically, these herbicides are potent and selective inhibitors of acetyl-CoA carboxylase (ACCase). chemicalbook.com ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components for building cell membranes and for energy storage in plants. chemicalbook.com By blocking ACCase in susceptible grass species, the herbicides prevent the formation of these necessary lipids, leading to a cessation of growth and eventual death of the weed, while leaving broadleaf crops, which have a resistant form of the enzyme, largely unaffected.

Potential Therapeutic and Biomedical Applications

While the agricultural applications of this compound are well-established, its exploration in therapeutic contexts is less developed. Research into related compounds containing the 4-hydroxyphenyl moiety suggests potential biological activities, though direct studies on this compound itself are limited in the scientific literature.

Anti-inflammatory Effects

Compounds featuring a phenolic (4-hydroxyphenyl) structure are recognized for their potential biological activities, including anti-inflammatory properties. nih.gov For instance, studies on 3-(4-hydroxyphenyl)propionic acid, a related metabolite, have shown it can restrict ox-LDL-induced inflammation in macrophages. rsc.orgnih.gov However, specific investigations into the direct anti-inflammatory effects of this compound are not prominently documented.

Antioxidant Properties and Reduction of Oxidative Stress

The phenolic hydroxyl group is known to confer antioxidant potential by donating a hydrogen atom to neutralize reactive oxygen species (ROS). nih.gov This activity is a key feature of many compounds containing a 4-hydroxyphenyl group. nih.gov Research on derivatives of a related molecule, 3-((4-hydroxyphenyl)amino)propanoic acid, has demonstrated that the presence of this moiety contributes to significant antioxidative potential. nih.gov Similarly, the metabolite 3-(4-hydroxyphenyl)propionic acid has been found to protect against cellular oxidative stress. rsc.orgnih.gov Despite the structural potential, specific antioxidant assays and studies on the capacity of this compound to reduce oxidative stress have not been extensively reported.

Antimicrobial Activity Investigations

The investigation of this compound for antimicrobial properties is an area with minimal direct research. Studies have been conducted on structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have been synthesized and tested against various multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net In these studies, the novel synthesized derivatives showed promising, structure-dependent antimicrobial activity, whereas the initial starting compounds exhibited weak or no activity. nih.gov This suggests that while the core structure may be a useful scaffold, direct antimicrobial efficacy of this compound has not been established.

Anticancer Potentials and Cellular Viability Modulation

Research into the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has uncovered promising anticancer properties. mdpi.comresearchgate.net While not the exact compound, these structurally related molecules provide insight into the potential of the 4-hydroxyphenylpropanoic acid scaffold. Studies have demonstrated that these derivatives can induce cytotoxicity in cancerous cells. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their effects on A549 non-small cell lung cancer cells. mdpi.comnih.gov

Key findings from these studies indicate that specific derivatives can significantly reduce cancer cell viability and suppress migration. researchgate.netnih.gov Notably, compounds 12, 20–22, and 29 in one study were able to reduce A549 cell viability by 50%. researchgate.net The most promising of these, compound 20, which contains a 2-furyl substituent, also demonstrated selectivity, showing reduced cytotoxicity towards noncancerous Vero cells. mdpi.com This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid structure could be a valuable scaffold for developing novel anticancer agents. researchgate.netelsevierpure.com The presence of the phenolic group in these derivatives is thought to contribute to their bioactivity, potentially by modulating oxidative stress pathways within cancer cells. nih.gov

Table 1: Effects of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cancer Cells

| Compound | Key Feature | Effect on A549 Cell Viability | Effect on Cell Migration | Reference |

|---|---|---|---|---|

| Compound 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced to 86.1% | Not specified | mdpi.com |

| Compounds 12, 20-22, 29 | Varied substituents | Reduced by 50% | Suppressed | researchgate.netnih.gov |

| Compound 20 | 2-furyl substituent | Reduced by 50%, selective towards cancer cells | Reduced | mdpi.com |

Enzyme Interaction and Biochemical Pathway Modulation

This compound and its related structures interact with various enzymes and modulate key biochemical pathways, highlighting their metabolic significance.

Inhibition of Specific Lipases and Alteration of Lipid Metabolism

Hydroxyphenyl propionic acids (HPPs) have demonstrated the ability to alter lipid metabolism. In studies involving mice on a high-fat diet, administration of 3-HPP and 4-HPP led to a decrease in body weight and liver index, improved dyslipidemia, and alleviated hepatic steatosis. mdpi.comnih.gov It was noted that 4-HPP was particularly effective at lowering lipid levels in both the liver and serum. mdpi.comnih.gov These effects are attributed to the upregulation of PPARα, a nuclear receptor that plays a pivotal role in fatty acid oxidation. mdpi.com

Furthermore, 3-(4-hydroxyphenyl)propionic acid (HPPA), a major microbial metabolite of procyanidin (B600670) A2, has been shown to inhibit the formation of macrophage foam cells, a key process in the development of atherosclerosis. rsc.org HPPA achieves this by reducing cellular lipid accumulation and promoting cholesterol efflux through the upregulation of ABCA1 and SR-B1 mRNA expression. rsc.org It also downregulates the expression of CD36, a scavenger receptor involved in the uptake of oxidized LDL. rsc.org

Substrate Functionality for Hydroxylase Enzymes in Biosynthesis

The biosynthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid is a notable example of substrate functionality for hydroxylase enzymes. The process typically involves the regioselective hydroxylation of (R)-2-phenoxypropionic acid. chemicalbook.com This biotransformation is efficiently carried out by various microorganisms, such as the entomopathogenic fungus Beauveria bassiana. nih.govnih.gov These microbes possess hydroxylase enzymes, including peroxygenases, that can selectively introduce a hydroxyl group at the C-4 position of the aromatic ring of the substrate. nih.govresearchgate.net This biocatalytic approach is advantageous as it can lead to a high yield of a single stereoisomeric product under mild conditions, avoiding the formation of byproducts. chemicalbook.com The enzyme responsible for this hydroxylation in Beauveria bassiana is thought to be a type of peroxidase, as its activity is enhanced by the presence of H₂O₂. nih.gov

Influence on Key Metabolic Pathways, including Acetyl-CoA Carboxylase Inhibition by Derivatives

Derivatives of (R)-2-(4-Hydroxyphenoxy)propanoic acid are the active ingredients in a number of commercial herbicides. These aryloxyphenoxypropionate herbicides, such as Cyhalofop-butyl, function by selectively inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). chemicalbook.com ACCase is a critical enzyme in the metabolism of fatty acids, and its inhibition disrupts this vital metabolic pathway in susceptible grass weeds, leading to their elimination. chemicalbook.com This mechanism of action highlights the significant influence that derivatives of this compound can have on key metabolic pathways.

Modulation of Immune Responses

The immunomodulatory properties of related compounds have been observed in the context of inflammation. Specifically, 3-(4-hydroxyphenyl)propionic acid (HPPA) has been shown to restrict cellular oxidative stress and inflammation in macrophages treated with oxidized low-density lipoprotein (ox-LDL). rsc.org This effect is mediated through the nuclear factor kappa-B (NF-κB) pathways, a central regulator of the inflammatory response. rsc.org By suppressing these pathways, HPPA can inhibit the conversion of macrophages into foam cells, a process that is not only linked to lipid metabolism but also to the inflammatory component of atherosclerosis. rsc.org

Transcriptomic Analysis of Microbial Metabolic Pathways in Biosynthesis

Transcriptomic analysis has provided valuable insights into the microbial biosynthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid. A comparative transcriptomic study of Beauveria bassiana biofilms revealed that different carbon and nitrogen sources in the culture medium significantly impact the production of the compound. colab.ws When mannitol (B672) and tryptone were used, production increased 2.85-fold compared to a medium with glucose and yeast extract. colab.ws The transcriptomic data showed an upregulation of the mitogen-activated protein kinase (MAPK) pathway and genes involved in polysaccharide degradation, which affected the mycelial morphology. colab.ws Furthermore, genes related to NADH synthesis, including those in carbon and amino acid metabolism, were upregulated, leading to NADH accumulation and a subsequent increase in (R)-2-(4-Hydroxyphenoxy)propanoic acid production. colab.ws These findings demonstrate the power of transcriptomics in elucidating the regulatory mechanisms that link primary and secondary metabolism for the enhanced production of valuable compounds. colab.ws

Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenoxy Propanoic Acid and Its Derivatives

Impact of Chiral Configuration on Biological Efficacy and Selectivity

The stereochemistry of 2-(4-Hydroxyphenoxy)propanoic acid derivatives is a paramount determinant of their biological activity. The propanoic acid moiety contains a chiral center at the C-2 position, leading to the existence of two enantiomers, (R) and (S). Overwhelming evidence from research into aryloxyphenoxypropionate (APP) herbicides, for which (R)-2-(4-hydroxyphenoxy)propionic acid is a crucial synthetic intermediate, demonstrates that the herbicidal efficacy resides almost exclusively in the (R)-enantiomer. nih.govscbt.comsigmaaldrich.com

The biological target of these herbicides is acetyl-CoA carboxylase (ACCase), an essential enzyme in the fatty acid biosynthesis pathway. nih.govosti.gov The (R)-isomer has been proven to be significantly more effective at inhibiting this enzyme than its (S)-counterpart. nih.gov This pronounced selectivity is attributed to the three-dimensional structure of the enzyme's binding site, which accommodates the (R)-enantiomer with much higher affinity. The specific spatial arrangement of the methyl group, the carboxyl group, and the aryloxyphenoxy group in the (R)-configuration is optimal for fitting into the active site and disrupting the enzyme's function. Consequently, the production of enantiomerically pure (R)-type herbicides is a primary goal in the agrochemical industry to maximize potency and reduce the environmental load of less active isomers. nih.gov

Studies on various chiral herbicides corroborate this principle of enantioselective activity. For instance, the (R)-enantiomers of amide herbicides like napropamide (B1676949) have also been shown to exhibit stronger inhibitory effects on target weeds compared to the (S)-enantiomers. caltech.edu This highlights a common theme in agrochemical design where the chiral configuration is a key factor for potent and selective biological action.

Influence of Substituents on Binding Affinity and Specificity

The core structure of this compound provides a versatile template for synthetic modification. Alterations to the aromatic rings and the propanoic acid side chain profoundly influence the binding affinity and specificity of the resulting derivatives for the ACCase enzyme.

The 4-hydroxyl group on the phenoxy ring is a key feature, serving as a synthetic handle for creating the ether linkage to a second aryl or heteroaryl group, a common characteristic of commercial APP herbicides. researchgate.net The nature of this second aromatic system, as well as substituents on either ring, dictates the herbicidal activity and crop selectivity. For example, in the development of quinazolin-4(3H)-one derivatives based on the APP motif, the position and electronic nature of substituents on the quinazolinone ring were found to be critical. mdpi.com A fluorine atom at the 6-position and a methyl group on the nitrogen atom (R=6-F, R1=Me) was identified as the optimal pattern for high herbicidal activity against a range of monocotyledonous weeds. mdpi.com

Furthermore, modifications to the propanoic acid moiety, particularly its esterification, play a crucial role. The substituent of the ester group significantly affects not only the intrinsic activity but also properties like translocation within the plant. researchgate.net The conversion of the carboxylic acid to various esters can enhance lipophilicity, thereby improving passage across cellular membranes to reach the target ACCase enzyme located in the chloroplasts. researchgate.netresearchgate.net

The following table summarizes the observed impact of various substituents on the herbicidal activity of aryloxyphenoxypropionate derivatives.

| Molecular Moiety | Substituent/Modification | Impact on Activity | Reference |

| Aryl/Heteroaryl Ring | Introduction of a trifluoromethyl (CF₃) group | Optimizes herbicidal activity and enhances systemic properties. | researchgate.net |

| Replacement of benzene (B151609) ring with pyridine (B92270) nucleus | Can improve herbicidal efficacy. | researchgate.net | |

| Halogen (e.g., Cl, F) on the second aryl ring | Generally enhances herbicidal activity. | mdpi.com | |

| Quinazolinone moiety | Activity is strongly influenced by substituent position and bulk. | mdpi.com | |

| Propanoic Acid Moiety | Esterification (e.g., methyl, butyl, propargyl ester) | Crucial for activity and crop selectivity; enhances lipophilicity. | researchgate.netresearchgate.net |

| Amide formation (propionamides) | Can retain or enhance herbicidal activity compared to esters. | researchgate.netjocpr.com |

Steric and Electronic Effects on Target Interactions

The interaction between this compound derivatives and the ACCase enzyme is governed by a combination of steric and electronic factors. The crystal structure of the parent compound, this compound, reveals that the carboxyl group is oriented at a significant dihedral angle of 84.6° with respect to the benzene ring. nih.gov This specific three-dimensional conformation is crucial for fitting into the enzyme's active site.

Electronic effects also play a vital role. The presence of electron-withdrawing groups on the aromatic rings often leads to higher herbicidal activity. nih.gov This suggests that the electronic properties of the aryloxy moiety are important for the interaction with amino acid residues in the CT domain of ACCase. Intermolecular forces, such as hydrogen bonds and van der Waals interactions, are critical for stabilizing the ligand-enzyme complex. The parent molecule itself forms intermolecular O-H···O hydrogen bonds in its crystal structure, a type of interaction likely to be replicated in the enzyme's active site. nih.gov

Comparative SAR with Structurally Related Compounds

The SAR of this compound derivatives, known as 'fops' (e.g., fenoxaprop, quizalofop), can be better understood by comparing them with other classes of compounds that target the same enzyme or have similar structural motifs.

Comparison with 'Dims' : Another major class of ACCase inhibitors are the cyclohexanediones, or 'dims' (e.g., sethoxydim, clethodim). frontiersin.orgosti.gov Although structurally distinct from the 'fops', 'dims' also inhibit the CT domain of ACCase and exhibit competitive inhibition with respect to acetyl-CoA. osti.gov Double-inhibition studies suggest that 'fops' and 'dims' may bind to the same region of the enzyme, indicating that despite their different chemical scaffolds, they exploit similar features within the active site to exert their inhibitory effect. osti.gov

Comparison with Aryloxyacetic Acids : Structurally related aryloxyacetic acids, such as 2,4-D, are also herbicides but have a completely different mode of action, acting as synthetic auxins that disrupt plant growth regulation. nih.govepa.gov Other aryloxyacetic acid derivatives have been developed as inhibitors of a different enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov This comparison underscores the importance of the propanoic acid group (as opposed to an acetic acid group) and the specific stereochemistry at the C-2 position for selective and potent inhibition of ACCase. The substitution of a propionate (B1217596) for an acetate (B1210297) moiety completely changes the biological target.

The following table provides a comparative overview of these herbicide classes.

| Herbicide Class | Core Structure Example | Primary Target | Key SAR Feature |

| Aryloxyphenoxypropionates ('Fops') | This compound | ACCase | (R)-enantiomer is active. |

| Cyclohexanediones ('Dims') | Sethoxydim | ACCase | Enolizable ketone and oxime ether. |

| Aryloxyacetic Acids | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Auxin signaling pathway | Acetic acid side chain. |

| HPPD-inhibiting Aryloxyacetic Acids | Mesotrione (structurally different but targets related pathway) | HPPD | Specific aromatic substitutions. nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound derivatives and for designing new, more effective herbicides. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking provide detailed insights into the molecular interactions driving biological activity.

3D-QSAR : Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of ACCase inhibitors. frontiersin.org These models generate a 3D map that highlights regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. nih.gov For example, a CoMFA model for a set of HPPD inhibitors showed that steric and electrostatic fields contributed 52.3% and 47.7%, respectively, to the model, quantifying the importance of these properties. frontiersin.org Such models have excellent predictive power and can guide the synthesis of novel compounds with enhanced potency. nih.gov

Molecular Docking : Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand within the active site of its target protein. researchgate.net For APP herbicides, docking studies have been used to model their interaction with the CT domain of ACCase. These studies help to visualize the key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the binding pocket and can explain the resistance caused by mutations of amino acid residues at the target site. researchgate.net This computational approach is crucial for understanding the molecular basis of both herbicidal action and resistance, and for designing new inhibitors that can overcome existing resistance mechanisms. frontiersin.orgnih.gov

Derivatives and Analogs of 2 4 Hydroxyphenoxy Propanoic Acid

Aryloxyphenoxypropionic Acid Esters and Their Syntheses

Aryloxyphenoxypropionic acid esters are a significant class of compounds, many of which are recognized for their herbicidal properties. nih.gov The synthesis of these esters is a focal point of research, aiming to develop efficient and selective methods.

An improved method for preparing aryloxyphenoxypropanoic acid esters involves managing water levels and reaction temperatures to increase yield and minimize the formation of byproducts. google.com The introduction of a hindered non-nucleophilic phenol (B47542), which is converted to its phenate form in situ, can drive the reaction to over 99% conversion. google.com

General synthetic strategies often involve the reaction of a substituted phenol with an alkyl 2-halopropionate. For instance, the reaction of hydroquinone (B1673460) with an S-2-halopropanoic acid (like S-2-chloropropanoic acid) in the presence of a base is a known method to produce the core structure. epo.org However, this reaction can be complicated by side reactions such as over-alkylation of hydroquinone and oxidation, which leads to colored impurities. epo.org To counteract these issues, the use of a mild reducing agent during the synthesis has been shown to yield a cleaner product that does not require extensive purification. epo.org

A modular approach to α-arylated carboxylic acids and their esters has also been developed, utilizing a photocatalyzed triple C–F bond cleavage of methyltrifluorides. nih.gov This method allows for the assembly of these motifs from simple and readily available building blocks. nih.gov

Methyl and Ethyl Ester Derivatives (e.g., Ethyl 2-(4-Hydroxyphenoxy)propanoate)

Methyl and ethyl esters of 2-(4-hydroxyphenoxy)propanoic acid are important intermediates in the synthesis of more complex molecules, particularly herbicides. evitachem.com

Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate:

Several methods have been reported for the synthesis of ethyl 2-(4-hydroxyphenoxy)propanoate. One common approach involves the reaction of hydroquinone with ethyl 2-bromopropionate. A patented method describes a two-step nucleophilic substitution using hydroquinone and ethyl tosylate under phase transfer catalysis conditions, which results in high selectivity and yield. google.com This process involves the initial reaction of hydroquinone with an alkali and a phase transfer catalyst in a solvent under a nitrogen atmosphere, typically heated in an oil bath. google.com

Another detailed synthesis involves the reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate (B86563) in the presence of sodium carbonate and PEG-1500 in xylene under an inert atmosphere. chemicalbook.com The reaction mixture is heated, and the ethyl lactate benzenesulfonate (B1194179) is added dropwise. chemicalbook.com After the reaction, the product is isolated by filtration, extraction with dichloromethane, and purification by column chromatography. chemicalbook.com

A further method starts with the mono-benzyl ether of hydroquinone, which is reacted with ethyl 2-bromopropionate in ethanol (B145695). google.com The resulting 2-(4-(benzyloxy)phenoxy)propanoate is then debenzylated using boron trifluoride-etherate and sodium iodide to yield ethyl 2-(4-hydroxyphenoxy)propanoate. google.com The final step to obtain the free acid involves hydrolysis of the ester. google.com

The table below summarizes various synthetic approaches for Ethyl 2-(4-Hydroxyphenoxy)propanoate.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Hydroquinone, (R)-ethyl O-bezenesulfonyl lactate | Sodium carbonate, PEG-1500, xylene, 120°C, inert atmosphere | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | chemicalbook.com |

| Hydroquinone, ethyl tosylate | Phase transfer catalyst, alkali, solvent, nitrogen atmosphere, 80–140°C | (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | google.com |

| Mono-benzyl ether of hydroquinone, ethyl 2-bromopropionate | Sodium hydroxide (B78521), ethanol, room temperature | 2-(4-(Benzyloxy)phenoxy)ethyl propionate (B1217596) | google.com |

| 2-(4-(Benzyloxy)phenoxy)ethyl propionate | Boron trifluoride-etherate, sodium iodide, acetonitrile | Ethyl 2-(4-hydroxyphenoxy)propanoate | google.com |

| 2-(4-Acetoxyphenoxy)propanoic acid | Ethanol, concentrated hydrochloric acid, reflux | This compound | prepchem.com |

Halogenated Derivatives (e.g., 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid)

Halogenated derivatives of this compound are another significant group of compounds, often investigated for their enhanced biological activities. The introduction of halogen atoms into the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule.

A general route to prepare 2-(4-halogenated phenoxy)propionic acid involves the halogenation of 2-phenoxypropionic acid. google.com This intermediate is prepared by the alkylation of phenol with S-2-chloropropionic acid in the presence of a catalyst. google.com The subsequent halogenation is carried out using a suitable halogenating reagent at controlled temperatures. google.com

Quinazoline (B50416) and Quinazolin-4-one Derivatives

Quinazoline and quinazolin-4-one moieties can be incorporated into the structure of this compound to create novel derivatives with potential biological applications. The synthesis of these derivatives often involves coupling the parent acid with a pre-formed quinazoline or quinazolin-4-one core, or by constructing the heterocyclic ring system onto a derivative of the acid.

The synthesis of the quinazoline ring itself can be achieved through various methods. A historical method involves the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov More contemporary methods include the condensation of o-iodobenzaldehydes with amidine hydrochlorides under copper-catalyzed conditions or the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride. nih.govmdpi.com

Recently, a series of aryloxyphenoxypropionate/amide derivatives containing a quinazolinone moiety were synthesized and evaluated for their herbicidal activity. nih.gov These compounds were shown to be effective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase). nih.gov

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a class of compounds that have been explored for their antimicrobial properties. mdpi.comelsevierpure.comnih.gov The synthesis of these derivatives typically begins with the reaction of 4-aminophenol (B1666318) with either methyl acrylate (B77674) or acrylic acid. mdpi.comnih.gov This initial step yields key intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid. mdpi.comnih.gov

These intermediates can be further modified. For example, the methyl ester can be converted to the corresponding hydrazide, N-(4-hydroxyphenyl)-β-alanine hydrazide. mdpi.comnih.gov This hydrazide serves as a versatile building block for the synthesis of a variety of hydrazones by condensation with different aromatic and heterocyclic aldehydes. nih.gov The resulting hydrazones have shown a structure-dependent antimicrobial activity against a range of bacterial and fungal pathogens. mdpi.comelsevierpure.comnih.gov

The table below highlights some of the synthesized 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and their observed antimicrobial activity.

| Derivative Type | Key Intermediates | Modifications | Target Pathogens | Reference |

| Hydrazones | N-(4-hydroxyphenyl)-β-alanine hydrazide | Condensation with aromatic and heterocyclic aldehydes | ESKAPE group bacteria, drug-resistant Candida species | mdpi.comelsevierpure.comnih.govnih.gov |

| Hydrazones with heterocyclic substituents | N-(4-hydroxyphenyl)-β-alanine hydrazide | Condensation with nitro thiophene (B33073) and nitro furan (B31954) aldehydes | Gram-positive and Gram-negative bacteria, azole-resistant Candida auris | nih.gov |

Synthesis and Characterization of Novel Derivatives for Enhanced Activity

The development of novel derivatives of this compound is an ongoing area of research aimed at discovering compounds with enhanced biological activity. This involves the rational design and synthesis of new molecules with specific structural modifications.

For example, the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has led to the identification of compounds with potent antimicrobial activity. mdpi.comelsevierpure.comnih.gov The incorporation of heterocyclic substituents into hydrazone-based derivatives was found to significantly enhance their antimicrobial spectrum. nih.gov Specifically, derivatives bearing nitro thiophene and nitro furan moieties showed promising antibacterial activity, while those with thiophene and dimethylpyrrole demonstrated notable antifungal activity. nih.gov

The characterization of these novel derivatives is crucial and typically involves a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structures.

Coordination Chemistry of 2 4 Hydroxyphenoxy Propanoic Acid

Ligand Properties in Complex Formation

2-(4-Hydroxyphenoxy)propanoic acid is a versatile ligand in coordination chemistry due to the presence of two key functional groups capable of binding to metal ions: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). nih.gov The molecule can coordinate to metal centers in various modes. The carboxylic acid group, after deprotonation to carboxylate (-COO⁻), is a primary site for coordination. The phenolic hydroxyl group can also participate in complex formation, allowing the ligand to act as a bridging unit between two metal centers.

Studies on its crystal structure reveal that the carboxyl group is significantly twisted relative to the plane of the benzene (B151609) ring, with a dihedral angle of 84.6 (3)°. nih.gov In its solid state, molecules are interconnected through O—H⋯O hydrogen bonds. nih.gov This structural arrangement influences how it approaches and binds to a metal ion. As a chiral molecule, specifically the (R)-(+)-enantiomer, it can be used to prepare chiral coordination polymers and complexes. sigmaaldrich.com Its ability to form complexes is not limited to a single metal, with significant research into its compounds with both tin and cobalt. sigmaaldrich.com

Formation of Triorganotin(IV) Complexes

Triorganotin(IV) complexes of this compound have been synthesized and structurally characterized. These compounds are typically formed by reacting the (R)-(+)-2-(4-hydroxyphenoxy)propionic acid ligand with a triorganotin(IV) chloride (R₃SnCl, where R can be an alkyl or aryl group like methyl, butyl, or phenyl) in the presence of a base.

The resulting structures are diverse and depend on the nature of the organic groups attached to the tin atom. For instance, when the (R)-(+)-2-(4-hydroxyphenoxy)propionic acid ligand reacts with trimethyltin(IV) chloride, it can form a one-dimensional, spring-like chiral helical chain structure. Spectroscopic data from IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and in some cases, X-ray crystallography, have been used to determine the coordination environment of the tin atom. researchgate.netmdpi.com In many triorganotin(IV) carboxylates, the tin atom adopts a five-coordinate, trigonal bipyramidal geometry, although other coordination numbers and geometries are possible. mdpi.comrsc.org The carboxylate group of the ligand typically coordinates to the tin center. researchgate.net

Investigations into Biomedical Applications (Antitumor, Antimicrobial)

Organotin(IV) compounds, including those derived from this compound and related ligands, are a subject of intense research due to their significant biological activities. nih.govnih.gov

Antitumor Activity A number of triorganotin(IV) complexes have demonstrated considerable in vitro antiproliferative activity against various human cancer cell lines. nih.gov While many studies focus on related structures, research on a chiral trimethyltin(IV) complex derived from (R)-(+)-2-(4-hydroxyphenoxy)propionic acid has been conducted to evaluate its antitumor potential. Generally, triorganotin(IV) compounds are known to be more cytotoxic than their diorganotin(IV) or monoorganotin(IV) counterparts. nih.gov The biological activity is influenced by the organic groups attached to the tin atom, with triphenyltin (B1233371) derivatives often showing high activity. nih.gov The mechanism of action for these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. rsc.org

| Complex | Ligand | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Ph₃SnL1 | 3-(4,5-diphenyloxazol-2-yl)propanoic acid | MCF-7 (Breast) | 0.218 ± 0.025 | rsc.org |

| Ph₃SnL1 | 3-(4,5-diphenyloxazol-2-yl)propanoic acid | PC-3 (Prostate) | 0.298 ± 0.031 | rsc.org |

| C2 (Triphenyltin(IV) complex) | Aromatic carboxylate | HeLa (Cervical) | 0.13 ± 0.01 | rsc.org |

| C2 (Triphenyltin(IV) complex) | Aromatic carboxylate | MCF-7 (Breast) | 0.16 ± 0.01 | rsc.org |

Note: The data in Table 1 are for structurally related organotin(IV) propanoic acid derivatives to illustrate the typical potency of this class of compounds, as specific IC₅₀ values for this compound complexes were not detailed in the reviewed abstracts.

Antimicrobial Activity The antimicrobial properties of triorganotin(IV) compounds have also been widely reported. nih.govnih.gov These complexes generally show potent activity against Gram-positive bacteria and are also effective against certain fungi. nih.govnih.gov For example, various triorganotin(IV) derivatives have displayed appreciable antibacterial activity when compared against standard antibiotics like ampicillin. nih.gov The effectiveness of these compounds is often linked to their chemical structure, with tri-n-butyltin and triphenyltin derivatives showing particular promise. nih.govnih.gov

Formation of Cobalt(II) Complexes

This compound, particularly its chiral (R)-enantiomer, serves as a ligand for the synthesis of Cobalt(II) complexes. sigmaaldrich.com These reactions can yield coordination polymers, which are extended structures of repeating metal-ligand units. sigmaaldrich.comnih.gov The formation of such complexes involves the coordination of the cobalt(II) ion with the deprotonated carboxylate and potentially the phenolic hydroxyl groups of the ligand.

The geometry around the Co(II) center in its complexes can vary, with tetrahedral and octahedral configurations being common. nih.gov For instance, in the synthesis of Co(II) coordination polymers with related carboxylate ligands, the metal ions can be linked by other bridging ligands to form one-dimensional chains or more complex two- or three-dimensional networks. nih.govepa.gov The synthesis is often carried out under mild conditions, for example, by reacting a cobalt salt like CoSO₄ or CoCl₂ with the ligand in a suitable solvent. nih.govscirp.orgresearchgate.net

Catalytic Activity Studies (e.g., Aldol (B89426) Reactions)

Cobalt(II) complexes, especially chiral coordination polymers, are of interest for their potential applications in asymmetric catalysis. sigmaaldrich.com Specifically, Co(II)-based chiral coordination polymers prepared using (R)-(+)-2-(4-hydroxyphenoxy)propionic acid have been noted for their catalytic activity in aldol reactions. sigmaaldrich.com The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and the development of chiral catalysts to control its stereochemical outcome is a significant area of research.

While the specific performance details for the this compound-cobalt(II) catalyst in aldol reactions are not extensively detailed in the provided sources, the principle relies on the chiral environment created by the ligand around the catalytically active cobalt center. This defined stereochemical environment can influence the approach of the reacting molecules, leading to the preferential formation of one enantiomer of the product over the other. Other studies on cobalt(II) complexes have demonstrated their catalytic prowess in various oxidation reactions, such as the biomimetic oxidation of catechols and flavonols, further highlighting the catalytic potential of cobalt complexes. rsc.orgekb.eg

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Co(II) / (R)-(+)-2-(4-hydroxyphenoxy)propionic acid | Aldol Reaction | Reported to have catalytic activity. | sigmaaldrich.com |

| Cobalt(II)-CNB complex | Polyphenol Oxidation | kcat = 1.0971×10⁻⁵ S⁻¹ | ekb.eg |

| [CoII(L3NCOO)(OAc)] | Flavonol Dioxygenation | Demonstrates quercetinase-like reactivity. | rsc.org |

Environmental Fate and Biotransformation of 2 4 Hydroxyphenoxy Propanoic Acid

Degradation Pathways as a Herbicide Metabolite

2-(4-Hydroxyphenoxy)propanoic acid is a primary degradation product of AOPP herbicides such as fenoxaprop-P-ethyl, quizalofop-P-ethyl, and cyhalofop-butyl. chemicalbook.comnih.govnih.gov The formation of HPPA occurs through the cleavage of the ether linkage in the parent herbicide molecule. This process can be initiated by both abiotic and biotic mechanisms.

Hydrolysis under Acidic Conditions

The formation of this compound can occur via hydrolysis of its precursor compounds. For instance, the synthesis of HPPA can be achieved by the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. prepchem.com This indicates that under acidic environmental conditions, precursor molecules can hydrolyze to form HPPA. While the hydrolysis of the parent herbicide fenoxaprop-ethyl (B166152) is slow at neutral and slightly acidic pH, it is more rapid under alkaline conditions. oup.com However, the ester linkage in the parent herbicides is readily hydrolyzed, leading to the formation of the corresponding acid, fenoxaprop, which is then further degraded. nih.gov The subsequent cleavage of the ether bond to form HPPA is a key step in the degradation cascade.

Microbial Catabolism and Enzymatic Degradation Pathways

Microbial activity is a primary driver for the degradation of AOPP herbicides and their metabolites, including HPPA. nih.govnih.gov Various fungi and bacteria have demonstrated the ability to metabolize these compounds. For example, the fungus Beauveria bassiana is capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid from (R)-2-phenoxypropionic acid through regioselective hydroxylation. chemicalbook.comnih.govnih.gov This biotransformation is a crucial step in the synthesis of the herbicidally active R-isomers of AOPP herbicides. nih.gov

The enzymatic systems involved in this degradation are diverse. Studies on fungi like Rigidoporus sp. have suggested the involvement of enzymes such as laccases and cytochromes P450 in the breakdown of phenoxy herbicides. nih.gov In some microbial systems, the degradation pathway involves the initial cleavage of the ether linkage, releasing the this compound moiety. Further catabolism can then proceed, breaking down the aromatic ring structure. The degradation of related phenoxyacetic acid herbicides, such as 2,4-D, often proceeds through the formation of corresponding phenols, indicating that cleavage of the ether bond is a common microbial strategy. researchgate.net

Enantioselective Degradation in Environmental Compartments (Water, Sediment)

AOPP herbicides and their metabolite, this compound, are chiral compounds, existing as two enantiomers (R and S forms). nih.gov Studies have shown that the degradation of these compounds in the environment is often enantioselective, meaning one enantiomer is degraded faster than the other.

In water-sediment systems, the degradation of the parent herbicide fenoxaprop-ethyl and its metabolites, including HPPA, demonstrates clear enantioselectivity. nih.gov Research has found that the herbicidally inactive S-enantiomer of fenoxaprop-ethyl degrades more rapidly than the active R-enantiomer. nih.gov This enantioselectivity is attributed to microbial activity. nih.gov For the metabolite HPPA, a preferential degradation of the S-enantiomer has also been observed in these systems. nih.gov This differential degradation can lead to a shift in the enantiomeric ratio of the remaining contaminant in the environment.

The table below summarizes findings on the enantioselective degradation of fenoxaprop-ethyl and its metabolites.

| Compound | Enantiomer Degraded Preferentially | Environmental Compartment | Reference |

| Fenoxaprop-ethyl | S-enantiomer | Water, Sediment | nih.gov |

| Fenoxaprop (acid) | S-enantiomer | Water, Sediment | nih.gov |

| This compound (HPPA) | S-enantiomer | Water, Sediment | nih.gov |

Persistence and Environmental Impact of Degradation Products

The degradation of AOPP herbicides results in the formation of several intermediate products, with this compound being a key metabolite. nih.govoup.com While the parent herbicides like fenoxaprop-ethyl can dissipate rapidly in water and soil, their degradation products may exhibit different persistence profiles. oup.com

Studies on Metabolism in Plant and Animal Systems (Comparative Aspects)

The metabolism of AOPP herbicides has been studied in both plant and animal systems, revealing some comparative differences. In plants, these herbicides are known to inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis. chemicalbook.com This mode of action is selective for grasses. The metabolic pathway in plants typically involves hydrolysis of the ester group, followed by conjugation of the resulting acid with sugars or other endogenous molecules. Cleavage of the ether linkage to form metabolites like HPPA also occurs.

In animal systems, the metabolic fate can differ. While detailed comparative studies specifically on the metabolism of isolated this compound are not extensively documented in the provided search results, the metabolism of parent AOPP compounds provides insights. Generally, in animals, these compounds are also subject to hydrolysis and conjugation reactions, facilitating their excretion. The specific metabolites formed and the rates of these reactions can vary between species. For instance, in mammals, ingested foreign compounds are often hydroxylated and then conjugated to enhance water solubility and elimination via urine or feces. The detection of 4-hydroxyphenyl-2-propionic acid in biofluids like urine and blood suggests it is a metabolite that can be present within biological systems. hmdb.ca

Analytical and Characterization Techniques in 2 4 Hydroxyphenoxy Propanoic Acid Research

Chromatographic Methods

Chromatographic techniques are indispensable for separating 2-(4-Hydroxyphenoxy)propanoic acid from reaction mixtures, byproducts, and its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and determining the enantiomeric excess of this compound. nih.govgoogle.com The technique's high resolution and sensitivity allow for the accurate quantification of the target compound and any impurities present. google.com In the context of producing the optically pure R-enantiomer, which is a key intermediate for certain herbicides, HPLC is crucial for monitoring the reaction's progress and final product quality. google.com

For enantiomeric excess determination, chiral stationary phases are often employed within the HPLC column. These specialized columns can differentiate between the R- and S-enantiomers, allowing for their separation and individual quantification. One reported HPLC method for the chiral separation of this compound utilizes a (R,R) ULMO column. registech.com

A comparison between a rapid throughput multiplate assay and an HPLC method for detecting (R)-2-(4-hydroxyphenoxy)propionic acid in culture broth samples found no obvious differences in detection, highlighting the reliability of HPLC as a benchmark analytical tool. nih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | (R,R) ULMO, 5 µm, 25 cm x 4.6 mm | registech.com |

| Mobile Phase | (97/3) Hexane/Ethanol (B145695) + 0.1% TFA | registech.com |

| Flow Rate | 1.5 mL/min | registech.com |

| Detection | UV 254 nm | registech.com |

| Run Time | 22.5 min | registech.com |

| k'1 | 9.02 | registech.com |

| α1 | 1.27 | registech.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

While HPLC is a primary tool, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of reaction products in the synthesis of this compound. This technique is particularly useful for identifying and quantifying volatile derivatives of the compound or potential side-products formed during the synthesis. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that can be used to identify the molecule.

Spectroscopic Methods for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the hydroxyl (-OH), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups, as well as the aromatic ring. prepchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. prepchem.comchemicalbook.comchemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the connectivity of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. chemicalbook.com This technique provides a precise molecular weight and can also offer structural information through the analysis of fragmentation patterns.

| Technique | Observed Data/Peaks | Reference |

|---|---|---|

| IR (KBr) | 3265 (vs), 1707 (vs) cm⁻¹ | prepchem.com |

| ¹H NMR (acetone-d6) | δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H) | prepchem.com |

| Molecular Weight | 182.17 g/mol | nih.gov |

High-Throughput Screening Method Development for Biosynthesis Optimization

In the realm of biotechnology, high-throughput screening (HTS) methods have been developed to accelerate the optimization of the biosynthesis of (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPPA). nih.govresearchgate.net This is particularly relevant for microbial hydroxylation processes, where large numbers of mutant strains need to be rapidly evaluated for their ability to produce the desired compound. researchgate.net

One such method relies on the oxidation of the hydroxylated aromatic product, (R)-HPPA, by potassium dichromate to form a brown-colored quinone-type compound. researchgate.net The concentration of (R)-HPPA can then be quantified by measuring the absorbance of this colored product at 570 nm. researchgate.net This colorimetric assay allows for the rapid evaluation of the biosynthetic capability of different microbial strains in a 96-well microplate format. researchgate.net

Another developed HTS assay involves the reaction of (R)-HPPA with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of potassium hexacyanoferrate (K₃[Fe(CN)₆]) to produce an orange-red chromophore that can be measured spectrophotometrically at 550 nm. nih.gov This method has shown high repeatability and a strong correlation with HPLC results, with the potential to screen thousands of samples per day. nih.gov

These HTS methods have been successfully applied to identify mutant strains of Beauveria bassiana with significantly enhanced (R)-HPPA production capacity. researchgate.net

| HTS Method | Principle | Wavelength for Detection | Reference |

|---|---|---|---|

| Potassium Dichromate Oxidation | Oxidation of (R)-HPPA to a brown quinone-type compound. | 570 nm | researchgate.net |

| 4-Aminoantipyrine (4-AAP) Reaction | Reaction with 4-AAP and K₃[Fe(CN)₆] to form an orange-red chromophore. | 550 nm | nih.gov |

Computational and Theoretical Investigations of 2 4 Hydroxyphenoxy Propanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 2-(4-Hydroxyphenoxy)propanoic acid, DFT calculations can elucidate its three-dimensional geometry, bond lengths, bond angles, and electronic properties, which are fundamental to understanding its chemical behavior.

Detailed research findings from DFT studies on analogous phenolic acid structures reveal common approaches and outcomes. researchgate.net Typically, calculations are performed using specific functionals and basis sets, such as B3LYP/6-311G**, to optimize the molecular geometry and predict various parameters. researchgate.netnih.gov Key molecular properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.org

Global reactivity descriptors, which quantify the chemical reactivity of a molecule, can be calculated from the HOMO and LUMO energies. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.